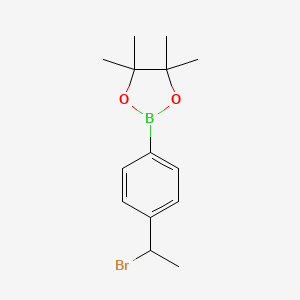

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

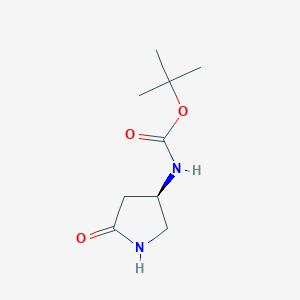

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as “the compound”) is an organic compound belonging to the class of boron-containing compounds. It is composed of two boron atoms, two carbon atoms, four hydrogen atoms, and one bromine atom. The compound was first synthesized in the year 1980 and has since been used in a variety of applications ranging from research to industrial processes.

Scientific Research Applications

Polymerization Initiator

Enhanced Emission-Tuned Nanoparticles : This compound was used in the polymerization process to create heterodisubstituted polyfluorenes. These polyfluorenes were crucial for generating nanoparticles with bright and enduring fluorescence, useful in applications like bioimaging and sensors. The process involved Suzuki-Miyaura chain-growth polymerization and yielded nanoparticles with high fluorescence emission and quantum yields (Fischer, Baier, & Mecking, 2013).

Chain-Growth Polymerization : This compound played a pivotal role in a study focusing on palladium-catalyzed polycondensation via Suzuki−Miyaura coupling. This methodology was critical for producing well-defined polyfluorenes with narrow molecular weight distributions, which have potential applications in electronic and photonic devices (Yokoyama et al., 2007).

Synthesis of Novel Compounds

Ortho-Modified Mercapto and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound was central to the synthesis of novel derivatives with potential applications in medicinal chemistry. These derivatives were evaluated for their inhibitory activity against serine proteases, indicating possible pharmaceutical applications (Spencer et al., 2002).

Star-Shaped Block Copolymers : The compound was used in the synthesis of fluorinated star-shaped block copolymers, which have potential applications in optical waveguide devices due to their enhanced hydrophobicity and optical stability (Qu, Xinran, & Wang, 2016).

Advanced Material Applications

- Hybrid Semiconductor Particles : This compound was integral in creating functionalized polyfluorenes, which were used as stabilizing ligands for the synthesis of cadmium selenide quantum dots. These hybrid particles displayed efficient energy transfer, making them suitable for applications in photovoltaics and optoelectronics (de Roo et al., 2014).

properties

IUPAC Name |

2-[4-(1-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOUAVGBAZRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)

![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)